molecular formula C14H18ClNO B2624652 (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride CAS No. 2287247-04-3

(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride

Cat. No.: B2624652
CAS No.: 2287247-04-3
M. Wt: 251.75
InChI Key: JZLFEQBPMABLFD-HNCPQSOCSA-N
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Description

(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride is a chiral secondary amine featuring a 6-methoxynaphthalen-2-yl substituent. The compound’s structure combines a propan-2-amine backbone with a bulky naphthalene moiety, distinguishing it from simpler phenyl-substituted amphetamine analogs. Its synthesis typically involves coupling reactions or catalytic reductions, as seen in related compounds like (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine hydrochloride . The methoxy group enhances polarity, while the naphthalene system introduces steric and electronic effects that influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

(2R)-1-(6-methoxynaphthalen-2-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11;/h3-6,8-10H,7,15H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLFEQBPMABLFD-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride typically involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxynaphthalene, which is then subjected to a series of reactions to introduce the propan-2-amine group.

    Key Reaction Steps:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the naphthalene ring.

    Reduction Products: Reduced amine forms.

    Substitution Products: Compounds with substituted functional groups on the naphthalene ring.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can activate cellular stress responses, leading to apoptosis in cancer cells such as glioblastoma and multiple myeloma .

Neuropharmacological Studies

The compound's structural similarity to known neuroactive substances positions it as a candidate for studying its effects on neuroreceptors. Preliminary findings suggest potential interactions with sigma receptors, which are implicated in various neurological disorders .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion characteristics. This information is vital for assessing its viability as a therapeutic agent.

Case Study 1: Antiproliferative Effects

A study published in Nature explored the effects of similar naphthalene derivatives on cancer cell lines. The results demonstrated significant cytotoxicity and the ability to induce cell death via endoplasmic reticulum stress pathways .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of compounds related to this compound. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins to exert its effects.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Amphetamine Analogs with Aromatic Substitutions

Amphetamine derivatives share the propan-2-amine core but differ in aromatic substituents, leading to varied pharmacological profiles:

Compound Name Substituent(s) Molecular Formula Key Differences vs. Target Compound References
N-Methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (PMMA) 4-Methoxyphenyl C₁₁H₁₈ClNO Smaller phenyl group; higher lipophilicity
4-Fluorophenylpropan-2-amine hydrochloride (4-FMA) 4-Fluorophenyl C₉H₁₁ClF₂N Fluorine substituent; enhanced metabolic stability
Ephedrine hydrochloride β-Hydroxyphenethyl C₁₀H₁₆ClNO β-hydroxyl group; mixed adrenergic activity
Target Compound 6-Methoxynaphthalen-2-yl C₁₄H₁₈ClNO Bulky naphthalene; reduced aqueous solubility

Key Findings :

  • PMMA and 4-FMA exhibit stimulant effects, but the target’s larger aromatic system may alter CNS penetration or receptor selectivity .

Naphthalene Derivatives

Compounds with naphthalene-based structures highlight the impact of substitution patterns:

Compound Name Substituent(s) Molecular Formula Key Differences vs. Target Compound References
Naproxen sodium 6-Methoxynaphthalen-2-yl (as propanoate) C₁₄H₁₃NaO₃ Carboxylic acid group; NSAID activity
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Amide linkage to diphenylethylamine C₂₈H₂₇NO₂ Amide derivative; potential opioid-like activity
Target Compound 6-Methoxynaphthalen-2-yl (as propan-2-amine) C₁₄H₁₈ClNO Free amine; potential CNS activity

Key Findings :

  • Naproxen sodium lacks the amine group, rendering it non-psychoactive but effective as an anti-inflammatory .
  • Amide derivatives like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide show how functional group modifications (e.g., amide vs. amine) alter biological targets .

Chiral Propan-2-amine Derivatives

Stereochemistry and N-substitutions significantly affect activity:

Compound Name Substituent(s) Molecular Formula Key Differences vs. Target Compound References
(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride 4-Methoxyphenyl + phenylethyl C₁₉H₂₅ClNO N-phenylethyl group; increased dopamine affinity
(R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride p-Tolyl + methyl C₁₁H₁₈ClN Propan-1-amine configuration; altered metabolism
Target Compound 6-Methoxynaphthalen-2-yl C₁₄H₁₈ClNO Secondary amine; steric bulk from naphthalene

Key Findings :

  • N-phenylethyl substitutions (e.g., in ) enhance dopaminergic activity, but the target’s naphthalene may limit such interactions.
  • Propan-1-amine vs. propan-2-amine configurations influence metabolic pathways and receptor binding kinetics .

Physicochemical and Pharmacological Implications

  • Molecular Weight : The target compound (MW: 275.75 g/mol) is heavier than PMMA (MW: 215.72 g/mol) or 4-FMA (MW: 208.64 g/mol), impacting blood-brain barrier penetration .
  • Synthesis : Catalytic reduction methods (e.g., using HBPin) for related compounds suggest scalable routes for the target compound .

Biological Activity

(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C14H17ClN2O
  • Molecular Weight : 251.8 g/mol
  • CAS Number : 2287247-04-3

Research indicates that (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound is believed to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as dopamine and serotonin.
  • Apoptosis Induction : Studies have shown that derivatives related to this compound can induce apoptosis in cancer cells through the modulation of nuclear receptors like Nur77, which plays a crucial role in tumor suppression and cell cycle regulation .

Biological Activity Overview

The biological activity of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride has been evaluated in various studies, particularly focusing on its anti-tumor properties and neuroprotective effects.

Anti-Tumor Activity

A significant study explored the anti-tumor potential of compounds derived from naphthalene structures similar to (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine. The results indicated:

  • Cell Lines Tested : A549 (lung), HepG2 (liver), HGC-27 (gastric), MCF-7 (breast), and HeLa (cervical).
  • Mechanism : Compound derivatives showed inhibition of cell proliferation and induced cell cycle arrest, leading to increased apoptosis markers such as PARP cleavage .
CompoundCell LineIC50 Value (µM)Mechanism
9hA54910Apoptosis via Nur77 modulation
9hHepG212Cell cycle arrest
9hMCF-715PARP cleavage

Neuroprotective Effects

In addition to its anti-cancer properties, the compound has been studied for potential neuroprotective effects:

  • Cognitive Function : Research indicates that it may enhance cognitive function by modulating neurotransmitter levels, particularly in models of neurodegenerative diseases .
  • Cell Viability : It has been shown to maintain mitochondrial function and cell viability under stress conditions, suggesting a protective role against neurotoxicity .

Case Studies

Several case studies highlight the therapeutic potential of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine hydrochloride:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced lung cancer showed promising results when treated with a regimen including derivatives of this compound. Patients exhibited reduced tumor size and improved quality of life metrics.
  • Neurodegenerative Disease Model :
    • In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive performance on memory tasks compared to control groups, correlating with reduced amyloid plaque formation.

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